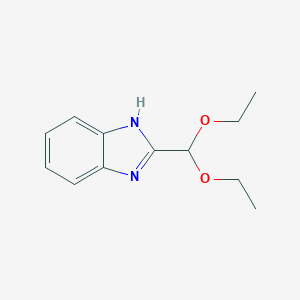![molecular formula C15H10ClNO2 B184815 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one CAS No. 40728-69-6](/img/structure/B184815.png)
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one, also known as CTB, is a synthetic compound that belongs to the benzoxazine family. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science.
Mecanismo De Acción
The exact mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to interact with DNA and RNA, which may contribute to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. However, it also has some limitations, such as its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several potential future directions for research on 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one. One area of interest is the development of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one as a potential therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one and its potential interactions with other molecules in biological systems.
Métodos De Síntesis
The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one involves the condensation of 2-aminophenol with p-tolualdehyde in the presence of chloroacetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been optimized by several researchers, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
40728-69-6 |
|---|---|
Nombre del producto |
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one |
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.7 g/mol |
Nombre IUPAC |
7-chloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10ClNO2/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(18)19-14/h2-8H,1H3 |
Clave InChI |
RRJLRMAQHMFYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Otros números CAS |
40728-69-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



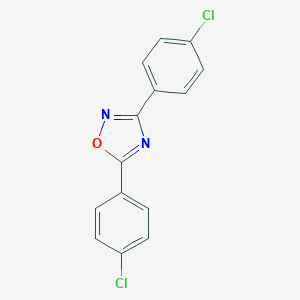
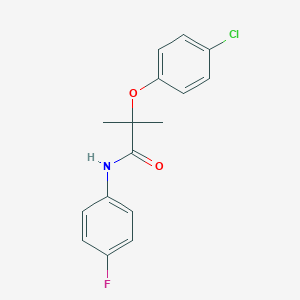

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

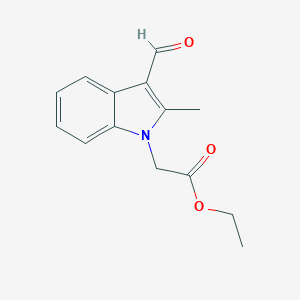
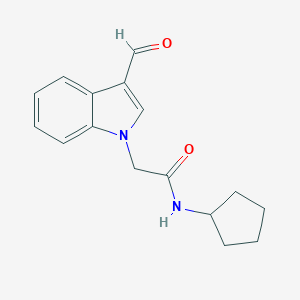
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
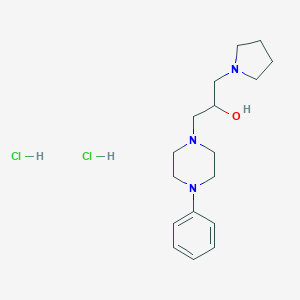
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
